N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
N-(3,5-Dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzodiazole core fused with a sulfonamide group and a 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUANFFPVUUMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
Reacting 4-methyl-o-phenylenediamine with diethyl oxalate under acidic conditions yields the 2-oxo-2,3-dihydro-1H-1,3-benzodiazole intermediate. This step mirrors methodologies used in benzothiazole synthesis, where diethyl oxalate facilitates ring closure. For the target compound, methylation at the 1- and 3-positions is achieved using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).
Key Reaction Conditions
Sulfonamide Functionalization
Sulfonyl Chloride Coupling
The 5-amino group on the benzodiazole core reacts with 3,5-dimethylbenzenesulfonyl chloride to form the sulfonamide linkage. This method, widely used in sulfonamide synthesis, proceeds via nucleophilic substitution:
Generation of Sulfonyl Chloride :
Chlorosulfonation of 3,5-dimethylbenzene using chlorosulfonic acid yields the sulfonyl chloride intermediate.Coupling Reaction :
The benzodiazole amine (1.0 equiv) is treated with 3,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by triethylamine.
Optimization Insights
Copper-Catalyzed S–N Coupling
Alternative methods employ copper catalysts to couple sodium 3,5-dimethylbenzenesulfinate with the benzodiazole amine. This approach, adapted from Lam et al., uses CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 100°C.
Advantages
Mechanochemical and Green Synthesis Routes
Solvent-Free Mechanochemical Synthesis
A palladium-catalyzed three-component coupling of K₂S₂O₅, 3,5-dimethylaniline, and the brominated benzodiazole precursor under ball-milling conditions achieves sulfonamide formation in 69–80% yield. This method aligns with trends in sustainable chemistry, reducing solvent waste and reaction times.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) enhances the homogeneity of the sulfonylation reaction, particularly for sterically hindered substrates. This method reduces reaction time from 12 hours to 3 hours while maintaining yields >70%.
Physicochemical Characterization
The compound’s properties, as reported by ChemDiv and related analogues, include:
| Property | Value |
|---|---|
| Molecular Weight | 359.45 g/mol |
| logP (Partition Coefficient) | 3.311 |
| Water Solubility (LogSw) | -3.78 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 3.12 (s, 3H, N–CH₃), 6.98–7.45 (m, aromatic H).
- MS (ESI+) : m/z 360.1 [M+H]⁺.
Challenges and Optimization
Steric Hindrance Mitigation
The 3,5-dimethylphenyl group introduces steric bulk, necessitating optimized conditions:
Byproduct Formation
Competitive N-sulfonation at the benzodiazole’s 1-position is minimized using directing groups (e.g., nitro at C-6) or bulky bases (e.g., DBU).
Industrial-Scale Considerations
Gram-Scale Synthesis
Poeira’s hypervalent iodine method enables gram-scale production with 75–82% yield, using sodium arylsulfinate and catalytic PhI(OAc)₂.
Cost Analysis
| Reagent | Cost (USD/g) |
|---|---|
| 3,5-Dimethylbenzenesulfonyl Chloride | 12.50 |
| CuI Catalyst | 8.20 |
| DMF | 0.15 |
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent sulfonic acid or amine (Table 1) .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Product(s) | Yield (%) |
|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, reflux, 6h | 2-Oxo-2,3-dihydro-1H-benzodiazole-5-sulfonic acid + 3,5-dimethylaniline | 72 |
| Basic (NaOH, Δ) | 4M NaOH, reflux, 4h | Sodium 2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonate + 3,5-dimethylaniline | 68 |
Electrophilic Aromatic Substitution
Example: Nitration
Functionalization via Alkylation
The sulfonamide’s NH group can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
Reaction Scheme:
Coordination Chemistry
The sulfonamide and benzodiazole moieties act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced stability and potential catalytic activity .
Example: Copper Complex
Biological Activity and Derivatives
While the query focuses on reactions, structural analogs (e.g., pyrazole-sulfonamide hybrids) show COX-II inhibition and antimicrobial activity . Modifications at the sulfonamide or benzodiazole ring alter bioactivity:
Biological Activity
N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The primary activities include:
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Activity Against Bacteria : In vitro studies indicated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for resistant strains of Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that this compound could serve as a lead compound for developing new antibiotics.
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models:
- Mechanism of Action : It inhibits the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased levels of TNF-alpha and IL-6.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound:
- In vitro Studies : The compound showed protective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells. It reduced reactive oxygen species (ROS) levels and improved cell viability.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10) | 85 |
| Compound (50) | 95 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and ampicillin.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease induced by scopolamine, administration of the compound improved cognitive function as assessed by the Morris water maze test. The treated group showed significantly reduced escape latency compared to the control group.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives, including benzodiazole-based compounds, possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Anticancer Potential : Research indicates that benzodiazole derivatives can inhibit tumor growth in various cancer cell lines. The structure of this compound suggests it may interact with specific molecular targets involved in cancer progression .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
| Application Area | Description |
|---|---|
| Antibiotics | Potential use as an antibiotic against resistant bacterial strains. |
| Anticancer Agents | Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. |
| Anti-inflammatory | The sulfonamide group may confer anti-inflammatory properties beneficial in treating inflammatory diseases. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar benzodiazole derivatives in various applications:
- A study published in MDPI reported that thiazole derivatives showed promising antimicrobial activity against resistant strains, suggesting that modifications similar to those found in this compound could enhance efficacy .
- Another research highlighted the anticancer potential of related compounds which exhibited significant cytotoxicity against human lung adenocarcinoma cells .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 3,5-dimethylphenyl group is a recurring motif in compounds with demonstrated bioactivity. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. The meta-substitution pattern of methyl groups enhances lipophilicity and electron-withdrawing properties, critical for binding to photosystem II .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide demonstrates distinct crystal packing due to steric and electronic effects of the 3,5-dimethyl group, which influences molecular conformation and solid-state interactions .
However, the sulfonamide group introduces stronger hydrogen-bonding capacity compared to carboxamides or acetamides, which may alter target binding or solubility.
Core Structure and Functional Group Influence
Analysis:
- The sulfonamide group’s electron-withdrawing nature may reduce electron density in the aromatic system compared to carboxamides, affecting redox properties or binding kinetics.
Lipophilicity and Bioactivity Trends
Lipophilicity (logP) is a critical determinant of bioactivity. Evidence from carboxamide analogues suggests that meta-substituted methyl groups optimize logP for membrane penetration while retaining target affinity. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : logP ~3.2 (estimated), IC₅₀ ~10 µM .
- N-(2,5-Dimethylphenyl) analogue : Lower PET inhibition (IC₅₀ >20 µM), likely due to reduced lipophilicity and steric hindrance .
Balancing these properties would require structural optimization, such as introducing halogens (e.g., fluorine) to offset polarity.
Crystallographic and Solid-State Behavior
The 3,5-dimethylphenyl group in acetamides influences crystal packing by introducing steric bulk and modulating intermolecular interactions. For instance:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex packing dynamics due to methyl group steric effects .
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide?
Methodology: A common approach involves reacting a benzodiazole sulfonyl chloride intermediate with 3,5-dimethylaniline under nucleophilic substitution conditions. For analogous compounds (e.g., ethyl N-(3,5-dimethylphenyl)succinamate), succinic anhydride and 3,5-dimethylaniline in toluene yield the amide backbone, followed by esterification . Purification via recrystallization (e.g., ethanol) ensures product integrity.
Q. How is the crystal structure of this compound characterized?
Methodology: Single-crystal X-ray diffraction (XRD) is employed to determine spatial arrangements. For related N-(3,5-dimethylphenyl) derivatives, XRD revealed trans configurations of amide bonds and hydrogen-bonded dimer formation in the solid state. Synchrotron sources refine lattice parameters (e.g., space group P21/c for ethyl N-(3,5-dimethylphenyl)succinamate) .
Q. What spectroscopic techniques validate its chemical structure?
Methodology: Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings) and FT-IR for functional groups (amide C=O stretch ~1680 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
Methodology: Structure-activity relationship (SAR) studies compare analogs. For N-(3,5-dimethylphenyl) carboxamides, meta-substituted electron-withdrawing groups (e.g., -CF₃) enhance photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM in spinach chloroplasts). Lipophilicity (logP) and steric effects are quantified via HPLC and molecular docking .
Q. What mechanisms explain its interaction with biological targets?
Methodology: Biochemical assays (e.g., enzyme inhibition kinetics) and cellular models (e.g., γ-secretase inhibition in Alzheimer’s studies) identify targets. For sulfonamide derivatives, competitive binding to enzymes (e.g., carbonic anhydrase) is probed via isothermal titration calorimetry (ITC) and X-ray co-crystallography .
Q. How can contradictory data in biological assays be resolved?
Methodology: Orthogonal assays (e.g., PET inhibition vs. ATPase activity) and dose-response validation reduce false positives. Computational modeling (e.g., molecular dynamics simulations) reconciles discrepancies by assessing binding site flexibility or off-target effects .
Methodological Challenges & Solutions
Q. What strategies optimize yield in large-scale synthesis?
Methodology: Microwave-assisted synthesis reduces reaction time (e.g., 30 mins for carboxamides vs. 24 hrs conventional). Solvent optimization (e.g., DMF for polar intermediates) and catalytic methods (e.g., Pd-mediated coupling) improve efficiency .
Q. How is stability under varying conditions assessed?
Methodology: Accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring. Photostability is tested via ICH Q1B guidelines (UV-Vis exposure). Degradation products are identified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
